molecular formula C2H7NO6Se B12670293 Triglycine selenate CAS No. 920-25-2

Triglycine selenate

Cat. No.: B12670293
CAS No.: 920-25-2
M. Wt: 220.05 g/mol
InChI Key: MFPXBAPCIMYWHZ-UHFFFAOYSA-N
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Description

Triglycine selenate, chemically represented as ((\text{NH}_2\text{CH}_2\text{COOH})_3\text{H}_2\text{SeO}_4), is a hydrogen-bonded ferroelectric compound. It undergoes a structural phase transition at approximately 295K, transitioning from a paraelectric to a ferroelectric phase. This compound is closely related to triglycine sulfate and is known for its unique ferroelectric properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triglycine selenate can be synthesized by slow evaporation of a saturated aqueous solution containing glycine and selenic acid in stoichiometric proportions. The process involves dissolving glycine and selenic acid in water, followed by slow evaporation at room temperature to form single crystals .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The controlled evaporation process ensures the formation of high-quality crystals. The purity of the starting materials and the control of environmental conditions are crucial for obtaining consistent and high-quality this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Triglycine selenate primarily undergoes phase transitions rather than traditional chemical reactions like oxidation or reduction. it can participate in hydrogen bonding and proton transfer reactions due to its glycine components .

Common Reagents and Conditions: The primary reagents involved in the synthesis and reactions of this compound are glycine and selenic acid. The reaction conditions typically involve aqueous solutions and controlled temperature environments .

Major Products: The major product of the synthesis is this compound crystals. No significant by-products are formed under controlled conditions .

Mechanism of Action

The ferroelectric behavior of triglycine selenate is primarily due to the hydrogen bonding and proton transfer between the glycine molecules and the selenate group. The phase transition from paraelectric to ferroelectric involves a change in the symmetry of the crystal structure, which affects its dielectric properties. The molecular targets and pathways involved include the glycine molecules and the hydrogen bonds that stabilize the crystal structure .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the selenate group, which significantly influences its ferroelectric properties. The specific heat peak of this compound is six times larger than that of triglycine sulfate, making it particularly interesting for thermal studies .

Properties

CAS No.

920-25-2

Molecular Formula

C2H7NO6Se

Molecular Weight

220.05 g/mol

IUPAC Name

2-aminoacetic acid;selenic acid

InChI

InChI=1S/C2H5NO2.H2O4Se/c3-1-2(4)5;1-5(2,3)4/h1,3H2,(H,4,5);(H2,1,2,3,4)

InChI Key

MFPXBAPCIMYWHZ-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)N.O[Se](=O)(=O)O

Origin of Product

United States

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